Fluorosalinosporamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟沙利诺孢胺是一种氟化天然产物,来源于海洋细菌热带盐杆菌。

准备方法

化学反应分析

氟沙利诺孢胺经历了几种类型的化学反应,包括取代和还原 . 这些反应中常用的试剂包括氟离子以及各种有机溶剂。 这些反应形成的主要产物通常是沙利诺孢胺的氟化类似物 .

科学研究应用

Biosynthesis and Production

Fluorosalinosporamide is produced through the genetic engineering of Salinispora tropica by replacing the chlorinase gene (salL) with the fluorinase gene (flA) from Streptomyces cattleya. This modification allows the organism to utilize fluoride ions to synthesize fluorinated metabolites, including this compound. The process involves:

- Inducing the expression of the fluorinase gene.

- Cultivating the genetically modified strain in the presence of inorganic fluoride.

- Analyzing production yields using techniques such as 19F-NMR spectroscopy to confirm the presence of this compound .

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several pathogens. Its efficacy against resistant strains highlights its potential as a novel antibiotic. The unique fluorinated structure may enhance its interaction with bacterial membranes, leading to increased potency compared to non-fluorinated counterparts .

Pharmacological Insights

Fluorine substitution in organic compounds is known to improve pharmacokinetic properties such as metabolic stability, bioavailability, and receptor affinity. In the case of this compound:

- Increased Lipophilicity : The presence of fluorine enhances the lipophilicity of the compound, which can improve cell membrane permeability.

- Metabolic Stability : Fluorinated compounds often resist enzymatic degradation, prolonging their action within biological systems .

Case Study: Synthesis and Characterization

A study conducted on the biosynthesis of this compound involved creating a mutant strain of S. tropica that successfully produced the compound when grown in fluoride-rich media. The characterization of this compound was performed using 19F-NMR, confirming its structure and purity .

Clinical Potential

In vivo studies are underway to evaluate the safety and efficacy of this compound in animal models. Preliminary results suggest significant tumor growth reduction without major toxicity to vital organs, indicating its potential for clinical application in oncology .

Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | New therapeutic options |

| Antimicrobial Properties | Effective against resistant bacterial strains | Combat antibiotic resistance |

| Pharmacological Insights | Improved stability and bioavailability due to fluorination | Enhanced drug efficacy |

作用机制

相似化合物的比较

Fluorosalinosporamide is similar to other salinosporamides, such as salinosporamide A (marizomib), which is also a potent proteasome inhibitor . the presence of a fluorine atom in this compound enhances its cytotoxic potency and bioavailability . Other similar compounds include tosylsalinosporamide, mesylsalinosporamide, and dansylsalinosporamide, which have varying degrees of proteasome inhibition activity .

属性

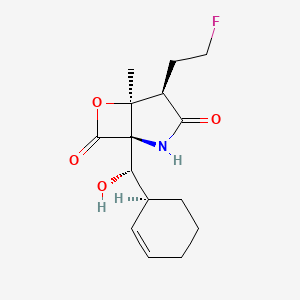

分子式 |

C15H20FNO4 |

|---|---|

分子量 |

297.32 g/mol |

IUPAC 名称 |

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-fluoroethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C15H20FNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 |

InChI 键 |

BBRUKBOXDSBEQC-SHTIJGAHSA-N |

手性 SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCF |

规范 SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCF |

同义词 |

fluorosalinosporamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。